2-(2,4-Difluorobenzoyl)-5-methylpyridine
Overview
Description
2,4-Difluorobenzoyl chloride is a clear light yellow to yellow liquid . It has been used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate .
Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzoyl chloride is C7H3ClF2O . The molecular weight is 176.55 g/mol .Physical And Chemical Properties Analysis
2,4-Difluorobenzoyl chloride has a density of 1.437 g/mL at 25 °C (lit.) . It is a clear light yellow to yellow liquid .Scientific Research Applications
Synthesis and Characterization of Derivatives :
- Reactions of 2-aminopyridine and 2-amino-5-methylpyridine with fluorine-containing compounds have been explored to synthesize new chemical structures. For instance, reactions involving tetrafluorobenzoyl chloride yielded N,N'-diaroylpyridinium salts, which were converted into pyrido[1,2-a]quinazolin-6-ones. These compounds were analyzed using NMR spectroscopy and other techniques (Nosova et al., 2004).
- Another study involved analyzing the structure of a phthalide derivative, which included a methylpyridinyl group. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to elucidate the molecule's structure (Yılmaz et al., 2020).
Complex Formation and Structural Analysis :
- Research on benzo-15-crown-5 ethers, including those formed with 2-aminopyridine derivatives, revealed insights into their crystalline structures and tautomeric equilibria. The study involved analyzing the compounds' spectra in various solvents (Hayvalı et al., 2003).
- The construction of lanthanide ternary complexes using 2,4-difluorobenzoic acid and methyl-bipyridine derivatives was also studied. The research included analyzing crystal structures, thermoanalysis, and luminescence properties (Du et al., 2020).
Chemical Reactions and Transformations :
- Research on the conversions of 2-aminopyridines into various derivatives provides insights into the chemical reactions and potential applications of these compounds. The study focused on the methylene substitution and displacement reactions (Katritzky et al., 1995).
- A study on the hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of methylpyridine over a catalyst highlighted the mutual influence of sulfur and nitrogen-containing compounds in these processes (Egorova & Prins, 2004).
Physical Properties Analysis :
- An investigation into the polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine utilized solid-state NMR and other techniques. This study provided valuable information on the material's physical properties (Schmidt et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJUXPAXBOJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222671 | |
Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorobenzoyl)-5-methylpyridine | |
CAS RN |
1187170-63-3 | |
Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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